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Compound of Interest

Compound Name: PRX933 hydrochloride

Cat. No.: B8069011 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
PRX933 hydrochloride, also known by its synonyms GW876167 hydrochloride and BVT-933

hydrochloride, is a potent and selective agonist for the serotonin 5-HT2c receptor. This

document provides a comprehensive technical overview of PRX933 hydrochloride, including

its chemical properties, mechanism of action, and relevant data from preclinical and clinical

investigations. The information presented herein is intended to support research and drug

development efforts centered on this compound and its therapeutic targets.

Chemical and Physical Properties
A summary of the key chemical and physical properties of PRX933 hydrochloride is presented

in Table 1.

Table 1: Chemical and Physical Properties of PRX933 Hydrochloride
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Property Value

Synonyms
GW876167 hydrochloride, BVT-933

hydrochloride

Chemical Name

2-(3-chlorophenoxy)-6-(2,3,6,7-tetrahydro-1H-

pyrazino[2,1-a]isoquinolin-2-yl)pyrazine

hydrochloride

Molecular Formula C₁₆H₂₂ClN₅O₂

Molecular Weight 351.83 g/mol

CAS Number 639029-42-8

Mechanism of Action: 5-HT2c Receptor Agonism
PRX933 hydrochloride exerts its pharmacological effects by acting as an agonist at the 5-

HT2c receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central

nervous system.

Signaling Pathway
The 5-HT2c receptor primarily couples to Gαq/11 G-proteins. Upon agonist binding, a

conformational change in the receptor activates the G protein, which in turn stimulates

phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate

(PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular

calcium (Ca²⁺). DAG, along with Ca²⁺, activates protein kinase C (PKC), which then

phosphorylates various downstream target proteins, resulting in a cellular response.
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Figure 1: 5-HT2c Receptor Gq Signaling Pathway.

Preclinical and Clinical Data
PRX933 hydrochloride (as BVT-933) has been evaluated in both preclinical and clinical

settings, primarily for the treatment of obesity.

Clinical Trials in Obesity
BVT-933 underwent Phase II clinical trials to assess its efficacy and safety in the treatment of

obesity.

Phase IIa Trial: A study involving 154 obese patients was completed.

Phase IIb Trial: A larger, double-blind, placebo-controlled study was initiated, enrolling 300

obese patients who were treated for three months. The primary objective was to evaluate the

effect on body weight.

While the successful completion of these trials was announced, specific quantitative data on

the percentage of weight loss and other endpoints have not been publicly released in detail.

Key Experimental Protocols
The following sections describe general methodologies for key experiments used to

characterize 5-HT2c receptor agonists like PRX933 hydrochloride.

Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the 5-HT2c receptor.

Methodology:

Membrane Preparation: Cell membranes expressing the human 5-HT2c receptor are

prepared.

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-mesulergine) and

varying concentrations of the unlabeled test compound (PRX933 hydrochloride).
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Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity trapped on the filters is quantified using liquid scintillation

counting.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated

using the Cheng-Prusoff equation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Preparation

Experimental Steps

Data Analysis

Receptor-expressing
Cell Membranes

Incubation of
all components

Radiolabeled Ligand
(e.g., [³H]-mesulergine)

PRX933 HCl
(Varying Concentrations)

Rapid Filtration

Scintillation Counting

IC₅₀ Determination

Ki Calculation
(Cheng-Prusoff)

Click to download full resolution via product page

Figure 2: Radioligand Binding Assay Workflow.

Phosphoinositide (PI) Hydrolysis Assay
This functional assay measures the ability of a compound to activate the 5-HT2c receptor and

stimulate the Gq signaling pathway.
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Methodology:

Cell Culture and Labeling: Cells expressing the 5-HT2c receptor are cultured and incubated

with [³H]-myo-inositol to label the cellular phosphoinositide pools.

Stimulation: Cells are stimulated with varying concentrations of the test compound (PRX933
hydrochloride).

Extraction: The reaction is terminated, and the inositol phosphates (IPs) are extracted.

Separation: The different inositol phosphates are separated using anion-exchange

chromatography.

Quantification: The amount of [³H]-labeled inositol phosphates is quantified by liquid

scintillation counting.

Data Analysis: The concentration of the test compound that produces 50% of the maximal

response (EC₅₀) is determined.
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Figure 3: Phosphoinositide Hydrolysis Assay Workflow.

Conclusion
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PRX933 hydrochloride is a selective 5-HT2c receptor agonist with demonstrated potential in

the therapeutic area of obesity. This technical guide provides a foundational understanding of

its chemical nature, mechanism of action, and the experimental approaches used for its

characterization. Further disclosure of detailed quantitative data from preclinical and clinical

studies will be essential for the continued development and potential clinical application of this

compound.

To cite this document: BenchChem. [In-Depth Technical Guide: PRX933 Hydrochloride].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8069011#synonyms-for-prx933-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b8069011?utm_src=pdf-body
https://www.benchchem.com/product/b8069011#synonyms-for-prx933-hydrochloride
https://www.benchchem.com/product/b8069011#synonyms-for-prx933-hydrochloride
https://www.benchchem.com/product/b8069011#synonyms-for-prx933-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8069011?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8069011?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

